molecular formula C16H22N2O5S B4635870 Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4635870
M. Wt: 354.4 g/mol
InChI Key: ZKJNLKBBTVSEPN-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an ethylsulfonyl group

Mechanism of Action

The mechanism of action of “methyl 4-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate” is not provided in the search results . This information would typically be found in scientific literature, particularly if the compound has biological activity.

Future Directions

The future directions for research and applications of “methyl 4-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate” are not provided in the search results . This information would typically be found in scientific literature, particularly in review articles and perspectives on the field of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the sulfone derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[1-(methylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[1-(propylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[1-(butylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-4-5-13(11-18)15(19)17-14-8-6-12(7-9-14)16(20)23-2/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNLKBBTVSEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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